![molecular formula C8H16ClN B1525944 1-Azaspiro[3.5]nonane hydrochloride CAS No. 1354949-35-1](/img/structure/B1525944.png)
1-Azaspiro[3.5]nonane hydrochloride
Description
Definition and Classification within Azaspiroalkanes
This compound belongs to the broader class of spiro compounds, which are defined as organic molecules containing two or more rings that share exactly one common atom. The distinguishing feature of spiro compounds lies in their unique structural arrangement, where the shared atom, known as the spiro atom, serves as the sole connection point between the participating rings. In the case of this compound, the spiro atom is a quaternary carbon center that connects a four-membered cyclobutane ring with a six-membered piperidine ring, creating a distinctive bicyclic framework.
The classification of this compound within the azaspiroalkane family is determined by the presence of nitrogen as a heteroatom within the ring system. Azaspiroalkanes are characterized as heterocyclic spiro compounds where nitrogen atoms replace one or more carbon atoms in the ring structure. The nomenclature follows International Union of Pure and Applied Chemistry conventions, where the prefix "aza" indicates the presence of nitrogen, "spiro" denotes the spiro junction, and the numerical descriptor [3.5] specifies the number of carbon atoms in each ring component connected to the spiro center. The hydrochloride designation indicates that the compound exists as a salt formed through protonation of the nitrogen atom by hydrochloric acid.
The molecular architecture of this compound demonstrates the structural diversity possible within spirocyclic systems. The compound exhibits a molecular formula of C₈H₁₆ClN and a molecular weight of approximately 161.67 atomic mass units. This structural configuration places the compound within the category of bicyclic heterocycles, specifically those featuring nitrogen-containing six-membered rings fused to carbocyclic components through spiro linkage. The three-dimensional arrangement created by the spiro junction results in a rigid molecular framework that constrains conformational flexibility, a characteristic that has proven valuable in pharmaceutical applications where precise molecular recognition is required.
Historical Development of Azaspiro Compounds
The historical development of azaspiro compounds traces its origins to the foundational work on spirocyclic systems initiated in the early twentieth century. The nomenclature and conceptual framework for spiro compounds were first established by Adolf von Baeyer in 1900, who introduced the term "spirane" to describe bicyclic compounds sharing a single common atom. Von Baeyer's pioneering work laid the groundwork for understanding the unique structural characteristics of spiro-fused ring systems and established the naming conventions that continue to guide contemporary chemical nomenclature.
The evolution of spiro compound chemistry progressed significantly through the contributions of Radulescu, who extended the nomenclature system to encompass more complex spiro-fused ring arrangements. Radulescu recognized the necessity of treating each ring system as a separate entity while simultaneously specifying the details of the spiro fusion, an approach that became instrumental in developing systematic naming protocols for increasingly complex spirocyclic structures. Patterson further refined these methodologies in his comprehensive studies of ring systems, contributing to the standardization of spiro compound classification that was later incorporated into International Union of Pure and Applied Chemistry guidelines.
The development of azaspiro compounds specifically began gaining momentum during the mid-twentieth century as synthetic organic chemistry advanced and new methodologies for heterocycle construction became available. The incorporation of nitrogen atoms into spirocyclic frameworks opened new avenues for biological activity and pharmaceutical applications. Research during this period focused on developing synthetic routes to access these structurally complex molecules and understanding their unique chemical and physical properties. The recognition that nitrogen-containing spiro compounds could serve as rigid scaffolds for drug design marked a significant milestone in the evolution of azaspiro chemistry.
Contemporary developments in azaspiro compound research have been driven by advances in synthetic methodology and a deeper understanding of structure-activity relationships in medicinal chemistry. Modern synthetic approaches have enabled the preparation of increasingly diverse azaspiro structures, including the specific 1-azaspiro[3.5]nonane architecture. The development of catalytic methods, including enzymatic approaches for stereoselective synthesis, has further expanded the accessibility of these compounds. Recent investigations have demonstrated the utility of azaspiro scaffolds in developing inhibitors for various biological targets, reinforcing their importance in contemporary pharmaceutical research.
Significance in Contemporary Chemical Research
This compound has emerged as a compound of considerable significance in contemporary chemical research, particularly within the domains of medicinal chemistry and pharmaceutical development. The unique structural characteristics of this spirocyclic compound provide researchers with a versatile molecular scaffold that combines conformational rigidity with three-dimensional complexity, attributes that are highly valued in modern drug discovery efforts. The compound's ability to serve as a building block for more complex molecular architectures has positioned it as an important synthetic intermediate in the preparation of biologically active compounds.
The pharmaceutical relevance of this compound stems from its potential as a scaffold for enzyme inhibitor development. Research has indicated that spirocyclic compounds can effectively reduce conformational entropy penalties associated with target binding, thereby enhancing binding affinity and selectivity for specific biological targets. The rigid three-dimensional structure imposed by the spiro junction creates a molecular framework that can be precisely modified through chemical substitution, allowing researchers to fine-tune binding interactions with target proteins. This characteristic has made azaspiro compounds particularly valuable in the development of kinase inhibitors and protein-protein interaction modulators.
The compound's significance extends beyond its direct pharmaceutical applications to encompass its role in advancing synthetic methodology development. The synthesis of this compound and related compounds has driven innovations in cyclization strategies and ring-forming reactions. Recent research has explored novel approaches to spirocyclic construction, including enzymatic carbene transfer reactions that enable stereoselective synthesis of azaspiro[2.y]alkanes. These methodological advances have broader implications for synthetic organic chemistry, providing new tools for accessing complex molecular architectures.
In the context of materials science and molecular design, this compound represents an important example of how structural rigidity can be incorporated into molecular systems. The spirocyclic architecture suppresses molecular interactions of π-systems and enhances solubility characteristics, properties that have implications for the development of new materials with specific optical and electronic properties. The compound's three-dimensional structure also contributes to reduced crystallization tendencies, which can be advantageous in pharmaceutical formulation and materials applications where amorphous solid states are preferred.
Molecular Identification Parameters
The molecular identification of this compound relies on a comprehensive set of parameters that collectively define its chemical identity and structural characteristics. The compound's molecular formula, C₈H₁₆ClN, provides fundamental information about its atomic composition, indicating the presence of eight carbon atoms, sixteen hydrogen atoms, one chlorine atom, and one nitrogen atom. This molecular composition corresponds to a molecular weight of 161.67 atomic mass units, a parameter that serves as a primary identifier in mass spectrometric analysis and chemical database searches.
The Chemical Abstracts Service registry number for this compound is 1354949-35-1, providing a unique numerical identifier that facilitates unambiguous compound identification across chemical databases and literature sources. The MDL number MFCD20441749 serves as an additional database identifier, particularly within the Accelrys chemical information systems. These registry numbers are essential for tracking the compound's presence in commercial catalogs, research publications, and regulatory databases.
Structural identification parameters include the International Union of Pure and Applied Chemistry name "this compound," which systematically describes the compound's molecular architecture according to established nomenclature conventions. The Simplified Molecular Input Line Entry System representation "[H]Cl.N1CCC12CCCCC2" provides a linear notation that encodes the compound's connectivity and structural features. The International Chemical Identifier code "InChI=1S/C8H15N.ClH/c1-3-8(4-1)5-2-6-9-7-8;/h9H,1-7H2;1H" offers a standardized method for representing the compound's structure in computer-readable format.
The spectroscopic characteristics of this compound provide additional molecular identification parameters that are crucial for analytical verification and structural confirmation. Nuclear magnetic resonance spectroscopy reveals distinctive chemical shift patterns that reflect the compound's unique spirocyclic architecture and the electronic environment of the nitrogen-containing heterocycle. Mass spectrometry provides fragmentation patterns that are characteristic of the spiro junction and the nitrogen-containing ring system, enabling confident identification even in complex mixtures. Infrared spectroscopy reveals characteristic absorption bands associated with carbon-hydrogen stretching vibrations, nitrogen-hydrogen interactions in the hydrochloride salt, and ring breathing modes specific to the spirocyclic framework.
Properties
IUPAC Name |
1-azaspiro[3.5]nonane;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-2-4-8(5-3-1)6-7-9-8;/h9H,1-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWATQMKTRHHTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354949-35-1 | |
Record name | 1-azaspiro[3.5]nonane hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Multi-Step Synthesis via Cyclization and Reduction (Patent CN113214290A)
- Starting Material: 3-((benzylamino)methyl)oxetane cycloalkane-3-ol (Compound 1)
- Step 1: Reaction of Compound 1 with chloroacetyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at low temperature (≤10 °C) to yield Compound 2.
- Step 2: Self-cyclization of Compound 2 under inert atmosphere with a strong base (e.g., sodium hydride) to form Compound 3.
- Step 3: Reduction of Compound 3 using lithium aluminum hydride (LiAlH4) in an inert atmosphere to obtain Compound 4.
- Step 4: Catalytic hydrogenation (Pd/C catalyst) to remove the benzyl (Bn) protecting group from Compound 4, yielding 1-Azaspiro[3.5]nonane (Compound 5).
- Final Step: Formation of hydrochloride salt by treatment with hydrochloric acid.
Reaction Conditions and Yields:
Step | Reagents/Conditions | Molar Ratio (Substrate:Reagent) | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
1 | Chloroacetyl chloride, triethylamine, DCM | 1:1.1 (chloroacetyl chloride) | ≤10 to RT | 16 | Not specified |
2 | Sodium hydride, inert atmosphere, suitable solvent | - | RT | - | - |
3 | Lithium aluminum hydride, inert atmosphere | 1:1.1-2 | RT | - | - |
4 | Pd/C catalyst, H2 (20-100 psi), acetic acid activator | - | 20-50 | 8-20 | - |
Condensation of Cyclic Amines with Epoxides (General Literature)
- A common laboratory method involves the condensation of a cyclic amine with an epoxide under basic conditions.
- The base facilitates epoxide ring-opening and subsequent intramolecular cyclization to form the spirocyclic structure.
- This method is adaptable but less detailed in industrial scale-up protocols.
- Typical bases include triethylamine or potassium carbonate.
- The reaction is performed under controlled temperature to optimize yield and purity.
Wittig Reaction and Cyclization Strategy for 7-Azaspiro[3.5]nonane-2-ol Hydrochloride (Patent CN106674112A)
- Although focusing on a hydroxylated derivative (7-azaspiro[3.5]nonane-2-ol), this method is relevant due to structural similarity and hydrochloride salt formation.
- Step 1: Wittig reaction of N-Boc-4-piperidone with a phosphorus ylide to form N-Boc-4-methylenepiperidine.
- Step 2: [2+2] Cyclization catalyzed by zinc/copper with trichloroacetyl chloride to yield N-Boc-7-azaspiro ketone.
- Step 3: Reduction of the ketone to alcohol using sodium borohydride.
- Step 4: Removal of Boc protecting group with 2 M HCl in ethyl acetate to yield the hydrochloride salt with >98% purity.
This method is noted for:
- Economical reagents and raw materials.
- Simple operation suitable for batch production.
- High purity of final hydrochloride product.
Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
---|---|---|---|---|---|
1 | Phosphorus ylide, N-Boc-4-piperidone | RT | - | - | Wittig reaction |
2 | Zn/Cu catalyst, trichloroacetyl chloride | - | - | - | [2+2] Cyclization |
3 | Sodium borohydride | RT | - | - | Reduction to alcohol |
4 | 2 M HCl in ethyl acetate | RT | - | - | Boc deprotection, salt formation |
This approach avoids expensive palladium catalysts and reduces heavy metal contamination risk.
Comparative Analysis of Preparation Methods
Feature | Multi-Step Cyclization & Reduction (Patent CN113214290A) | Epoxide Condensation (Literature) | Wittig & Cyclization (Patent CN106674112A) |
---|---|---|---|
Starting Materials | 3-((benzylamino)methyl)oxetane cycloalkane-3-ol | Cyclic amine and epoxide | N-Boc-4-piperidone and phosphorus ylide |
Key Reactions | Acylation, cyclization, reduction, hydrogenolysis | Epoxide ring-opening and cyclization | Wittig reaction, [2+2] cyclization, reduction |
Catalysts/Reducing Agents | LiAlH4, Pd/C | Base (e.g., triethylamine) | Zn/Cu catalyst, NaBH4 |
Protection/Deprotection Steps | Benzyl group removal by catalytic hydrogenation | Generally none | Boc group removal by acid |
Industrial Suitability | High (short route, good yields, scalable) | Moderate (less industrial data) | High (economical, simple, high purity) |
Purity of Final Product | High | Variable | >98% (hydrochloride salt) |
Environmental/Cost Considerations | Uses hazardous reducing agents, but common in industry | Mild conditions, less hazardous | Avoids Pd catalyst, uses common reagents |
Summary Table of Key Reaction Parameters
Step | Reagents/Conditions | Temperature | Atmosphere | Duration | Notes |
---|---|---|---|---|---|
Acylation | Chloroacetyl chloride, triethylamine, DCM | ≤10 °C to RT | Air or inert | 16 h | Low temperature to control reaction |
Cyclization | Sodium hydride or strong base, inert solvent | RT | Inert | Variable | Self-cyclization step |
Reduction | LiAlH4, ether solvent | RT | Inert | Variable | Sensitive to moisture |
Hydrogenolysis | Pd/C catalyst, H2 (20-100 psi), acetic acid | 20-50 °C | H2 | 8-20 h | Removes benzyl protecting group |
Wittig Reaction | Phosphorus ylide, N-Boc-4-piperidone | RT | - | - | Forms methylenepiperidine |
[2+2] Cyclization | Zn/Cu catalyst, trichloroacetyl chloride | RT or mild | - | - | Forms spiro ketone |
Ketone Reduction | NaBH4, ethanol or similar solvent | RT | - | - | Converts ketone to alcohol |
Boc Deprotection & Salt Formation | 2 M HCl in ethyl acetate | RT | - | - | Yields hydrochloride salt |
Research Findings and Industrial Implications
- The multi-step synthesis involving acylation, cyclization, reduction, and hydrogenolysis is well-documented, offering a balance of yield, purity, and scalability suitable for industrial production.
- The Wittig reaction-based method provides a cost-effective alternative with high purity and avoids palladium catalysts, reducing heavy metal contamination concerns.
- Epoxide condensation methods are versatile but less documented for large-scale production.
- Reaction optimization focuses on controlling temperature, inert atmosphere, and molar ratios to maximize yields and minimize impurities.
- The hydrochloride salt formation step is crucial for product stability and handling in pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: 1-Azaspiro[3.5]nonane hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C₈H₁₄ClN
Molecular Weight : 159.66 g/mol
Structure : The compound features a unique spirocyclic structure that integrates a nitrogen atom into a nonane framework, contributing to its intriguing chemical properties and biological activities.
Scientific Research Applications
1-Azaspiro[3.5]nonane hydrochloride has garnered attention for its potential interactions with neurotransmitter systems, suggesting applications in treating neurological disorders. The compound's unique structure allows it to serve as a scaffold for the development of novel therapeutic agents.
Neuropharmacology
Research indicates that this compound exhibits significant biological activity, particularly in neuropharmacology. Studies have focused on its interactions with various biological targets, utilizing techniques such as receptor binding assays and enzyme inhibition studies to elucidate its pharmacological profiles. These investigations are crucial for developing potential therapeutic agents based on this compound.
Medicinal Chemistry
In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its stability and reactivity make it a candidate for developing new pharmaceuticals targeting specific enzymes or receptors involved in neurological disorders. For instance, it has been studied for its effects on neurotransmitter systems, which could lead to innovative treatments for conditions such as anxiety or depression.
Industrial Applications
In industrial settings, this compound can be employed as a building block for synthesizing more complex molecules. Its unique structural characteristics allow for the creation of diverse chemical libraries that can be utilized in drug discovery and development.
Synthesis and Reactions
The synthesis of this compound typically involves several key steps, including oxidation and reduction reactions using common reagents like potassium permanganate and sodium borohydride. Controlled conditions are essential to achieve high yields and purity during these transformations.
Type of Reaction | Common Reagents | Major Products Formed |
---|---|---|
Oxidation | Potassium permanganate | Ketones or carboxylic acids |
Reduction | Lithium aluminum hydride | Alcohols or amines |
Substitution | Various nucleophiles | Substituted spirocyclic compounds |
Case Studies
Several case studies highlight the compound's effectiveness in various applications:
- Neuropharmacological Studies : Research has demonstrated that derivatives of this compound show promise in modulating receptor activity linked to neurological functions.
- Therapeutic Development : Investigations into the compound's ability to interact with neurotransmitter systems have led to the identification of potential treatments for neurodegenerative diseases.
- Chemical Synthesis : A study focused on synthesizing novel derivatives showcased significant biological activity against malaria parasites, emphasizing the importance of structural modifications in enhancing efficacy.
Mechanism of Action
The mechanism by which 1-azaspiro[3.5]nonane hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below compares 1-Azaspiro[3.5]nonane hydrochloride with structurally related spirocyclic compounds, focusing on heteroatom positioning, substituents, and molecular weight:
*Estimated based on analogous compounds. †Calculated from molecular formula C₇H₁₂ClNO₂S. ‡Derived from molecular formula C₇H₁₁ClN₂O.
Physicochemical and Functional Differences
- Heteroatom Positioning: Shifting the nitrogen atom (e.g., 6-aza vs. For example, 2,7-diazaspiro[3.5]nonane derivatives exhibit enhanced binding to sigma receptors due to dual nitrogen sites .
- Substituent Effects: Fluorine atoms (e.g., 1,1-difluoro analog ) increase lipophilicity and metabolic stability, while cyano groups (e.g., 2-carbonitrile ) enhance electrophilicity for nucleophilic reactions.
- Heteroatom Type: Replacing nitrogen with sulfur (thia) or oxygen (oxa) modifies electronic properties. For instance, 1-Thia-7-azaspiro[3.5]nonane 1,1-dioxide introduces sulfone groups, which can improve aqueous solubility and oxidative stability.
Research and Application Highlights
- Pharmacological Potential: 2,7-Diazaspiro[3.5]nonane derivatives demonstrate selective binding to sigma receptors, with compound 4b showing 86% inhibition in functional assays .
- Synthetic Utility: Boc-protected amino derivatives (e.g., ) serve as intermediates for chiral ligands and catalysts, achieving 81% yield and 86% enantiomeric excess (ee) in asymmetric hydrogenation .
- Material Science : Sulfur- and oxygen-containing analogs (e.g., ) are explored for their unique coordination chemistry and stability under acidic conditions .
Biological Activity
1-Azaspiro[3.5]nonane hydrochloride is a nitrogen-containing bicyclic compound notable for its unique spiro structure, which integrates a nitrogen atom into a nonane framework. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in neuropharmacology and metabolic disorders.
- Molecular Formula : CHClN
- Structure : The compound features a spirocyclic architecture, which influences its biological activity and interaction with various molecular targets.
Biological Activity
Research indicates that this compound exhibits significant biological activity, especially in the context of neuropharmacology. It has been studied for its potential interactions with neurotransmitter systems, suggesting applications in treating neurological disorders.
The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes, thereby influencing their activity. This interaction can lead to therapeutic effects by modulating neurotransmission and metabolic pathways.
Pharmacological Studies
This compound has been evaluated for various pharmacological properties:
- Neuropharmacology : Studies have shown that the compound interacts with neurotransmitter systems, which may be beneficial in treating conditions such as depression and anxiety disorders.
- GPR119 Agonism : Research has identified derivatives of this compound that act as GPR119 agonists, leading to glucose-lowering effects in diabetic models . For instance, compound 54g was noted for its potent agonistic action on GPR119, demonstrating a favorable pharmacokinetic profile in animal studies.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Neuropharmacological Applications : A study highlighted the compound's ability to modulate serotonin and dopamine pathways, which are critical in mood regulation and cognitive function.
- GPR119 Agonist Activity : The identification of potent GPR119 agonists among 7-azaspiro[3.5]nonane derivatives suggests potential applications in managing metabolic syndromes like obesity and type 2 diabetes .
- FXR Activation : The exploration of related compounds has shown promise in activating the farnesoid X receptor (FXR), indicating potential therapeutic roles in liver-related conditions such as cholestasis .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-azaspiro[3.5]nonane hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of spirocyclic amines like this compound typically involves nucleophilic substitution or ring-closing reactions. For example, describes a protocol where a diazaspiro compound reacts with benzyl chloroformate under basic conditions, forming a carboxylate intermediate. Adjusting the base strength (e.g., triethylamine vs. NaHCO₃) and solvent polarity (e.g., DCM vs. THF) can optimize reaction efficiency . Temperature control (0–25°C) is critical to minimize byproducts. Post-synthesis, hydrochloride salt formation is achieved via acidification (e.g., HCl gas in ether), followed by crystallization .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC (as in ): Employ a C18 column with UV detection (λ = 210–260 nm) and a mobile phase of acetonitrile/water (0.1% TFA) to assess purity.
- NMR : Confirm the spirocyclic structure via characteristic splitting patterns (e.g., proton coupling in the spiro center) .
- Mass Spectrometry : Verify molecular weight (MW = ~207.65 g/mol for related compounds) and fragmentation patterns .
- Elemental Analysis : Ensure stoichiometric Cl⁻ content matches theoretical values (e.g., ~17% for C₈H₁₄ClN) .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid latex gloves due to potential permeability .
- Ventilation : Work in a fume hood to prevent inhalation of fine particles (Hazard Statement H335) .
- Spill Management : Neutralize spills with sodium bicarbonate, then collect using inert absorbents (e.g., vermiculite) .
- Storage : Store in airtight containers at 2–8°C to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can synthetic pathways for this compound be optimized for scalability and reduced byproduct formation?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial design () to test variables like temperature, solvent ratio, and catalyst loading. For example, a 2³ factorial design can identify interactions between these factors .
- Flow Chemistry : Transition from batch to continuous flow systems to enhance mixing and heat transfer, reducing side reactions (e.g., over-alkylation) .
- In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of reaction progress .
Q. What strategies resolve contradictions in stability data for this compound under varying pH and oxidative conditions?
- Methodological Answer :
- Accelerated Stability Studies : Expose the compound to pH 1–13 buffers at 40°C for 14 days. Analyze degradation products via LC-MS to identify pH-sensitive functional groups (e.g., amine protonation at low pH) .
- Oxidative Stress Testing : Use hydrogen peroxide (3–30%) to simulate oxidative degradation. Compare results with computational predictions (e.g., DFT calculations of bond dissociation energies) .
- Statistical Analysis : Apply multivariate regression to correlate stability with molecular descriptors (e.g., LogP, pKa) .
Q. How can computational modeling improve the design of this compound derivatives with enhanced bioactivity?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions (e.g., with GPCRs) to predict binding affinity. Use software like GROMACS with force fields (e.g., CHARMM36) .
- QSAR Studies : Build quantitative structure-activity relationship models using descriptors like polar surface area and H-bond donors. Validate with in vitro assays .
- Docking Studies : Screen virtual libraries of spirocyclic analogs against target proteins (e.g., kinases) using AutoDock Vina .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.